2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline
Overview
Description
2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline is a chemical compound with the molecular formula C13H17NO2. It is known for its unique structure, which includes two oxirane (epoxide) groups attached to a methyl-substituted aniline. This compound is used in various scientific and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline typically involves the reaction of 2-methylaniline with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form amines.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Diols
Reduction: Amines
Substitution: Substituted aniline derivatives
Scientific Research Applications
2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Potential use in drug development due to its reactivity.
Industry: Used in the production of epoxy resins and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline involves the reactivity of the oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as proteins and nucleic acids, leading to the formation of covalent bonds .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(oxiran-2-ylmethyl)aniline
- N,N-diglycidyl-4-glycidyloxyaniline
- 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline
Uniqueness
2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline is unique due to the presence of the methyl group on the aniline ring, which can influence its reactivity and physical properties. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds .
Properties
IUPAC Name |
2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-3-5-13(10)14(6-11-8-15-11)7-12-9-16-12/h2-5,11-12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEUFHOBGCSKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2CO2)CC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95144-16-4 | |
Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95144-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20885795 | |
Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885795 | |
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Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40027-50-7 | |
Record name | N-(2-Methylphenyl)-N-(2-oxiranylmethyl)-2-oxiranemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40027-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycidyl-o-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2,3-epoxypropyl)-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.760 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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